Ethyl 3-bromo-5-iodo-4-methoxybenzoate
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Overview
Description
Ethyl 3-bromo-5-iodo-4-methoxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of bromine, iodine, and methoxy groups attached to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-bromo-5-iodo-4-methoxybenzoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. The starting material, 3-bromo-5-iodo-4-methoxybenzoic acid, can be prepared through halogenation reactions involving bromine and iodine sources .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or chromatography techniques to meet the required specifications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromo-5-iodo-4-methoxybenzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Heck, Suzuki, and Sonogashira couplings
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Coupling Reactions: Palladium catalysts and appropriate ligands are employed in cross-coupling reactions.
Major Products Formed
Substitution Reactions: Products include substituted benzoates with different functional groups replacing bromine or iodine.
Oxidation Reactions: Products include aldehydes or carboxylic acids.
Coupling Reactions: Products include biaryl compounds and other complex structures
Scientific Research Applications
Ethyl 3-bromo-5-iodo-4-methoxybenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Ethyl 3-bromo-5-iodo-4-methoxybenzoate depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The exact pathways and targets involved can vary based on the context of its use .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-bromo-4-methoxybenzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
3-Bromo-5-iodobenzoic acid: Lacks the methoxy group and has a carboxylic acid instead of an ester.
Ethyl 3-bromo-5-methoxybenzoate: Similar but lacks the iodine atom.
Uniqueness
Ethyl 3-bromo-5-iodo-4-methoxybenzoate is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity and potential for diverse chemical transformations. The methoxy group also adds to its versatility in synthetic applications.
Properties
Molecular Formula |
C10H10BrIO3 |
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Molecular Weight |
384.99 g/mol |
IUPAC Name |
ethyl 3-bromo-5-iodo-4-methoxybenzoate |
InChI |
InChI=1S/C10H10BrIO3/c1-3-15-10(13)6-4-7(11)9(14-2)8(12)5-6/h4-5H,3H2,1-2H3 |
InChI Key |
STEDXAHXGODSAR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1)I)OC)Br |
Origin of Product |
United States |
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